6-(Azetidin-3-yl)quinoline
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Overview
Description
6-(Azetidin-3-yl)quinoline is a compound that features a quinoline ring substituted with an azetidine group at the 6-position. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The azetidine ring, a four-membered nitrogen-containing heterocycle, adds unique properties to the compound, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of 2-chloroquinoline-3-carbaldehydes with substituted acetanilides to form quinoline derivatives, which are then transformed into azetidinones . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production methods for 6-(Azetidin-3-yl)quinoline are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-(Azetidin-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
6-(Azetidin-3-yl)quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Azetidin-3-yl)quinoline involves its interaction with various molecular targets. For instance, it can inhibit bacterial enoyl ACP-reductase, an enzyme involved in fatty acid biosynthesis, leading to antibacterial effects . In cancer cells, the compound induces apoptosis by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
6-(azetidin-3-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-10-6-9(11-7-13-8-11)3-4-12(10)14-5-1/h1-6,11,13H,7-8H2 |
InChI Key |
LHBCIJHJBDJFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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